![molecular formula C12H16N2S B2995818 4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380349-31-5](/img/structure/B2995818.png)
4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as ETMA, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that has been used for various purposes, such as drug synthesis, drug delivery, and drug testing. ETMA is a relatively new compound and its properties have yet to be fully explored.
Scientific Research Applications
Synthesis and Antimicrobial Activities : Thiazole derivatives have been synthesized and tested for their antimicrobial activities. For example, the synthesis of thiazoles and their fused derivatives revealed their in vitro antimicrobial activity against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines, derived from thiazole compounds, have demonstrated significant molluscicidal properties, indicating their potential application in controlling the intermediate host of schistosomiasis (El-Bayouki & Basyouni, 1988).
Noncovalent Interaction Studies : Thiazole derivatives have been used to study noncovalent interactions in molecular structures. For instance, adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized, and their intra- and intermolecular interactions characterized using quantum theory (El-Emam et al., 2020).
Anticancer Research : Thiazole derivatives have been synthesized and tested for their anticancer activities. For example, a study on 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives showed promising activity against various human cancer cell lines (Yakantham et al., 2019).
Biological Activity Analysis : Thiazole-based compounds have been synthesized and analyzed for various biological activities, such as antimicrobial, antilipase, and antiurease activities. Some of these compounds have shown good to moderate activity against test microorganisms (Başoğlu et al., 2013).
Molecular Docking and Enzyme Inhibition Studies : Thiazole derivatives have been synthesized and their enzyme inhibition activities studied. For instance, novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase enzymes, with potential implications in diabetes management (Babar et al., 2017).
Computational Studies and Molecular Modeling : Thiazole derivatives have been subjects of computational and molecular modeling studies. Such research helps in understanding the molecular and electronic structure of these compounds, as seen in the study of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine (Özdemir et al., 2009).
properties
IUPAC Name |
4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-3-10-8-15-12(13-10)14-11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVQIBCUAKXTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
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